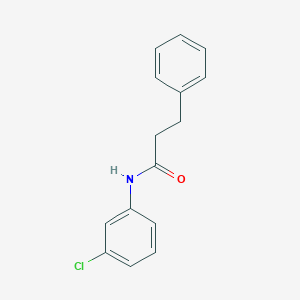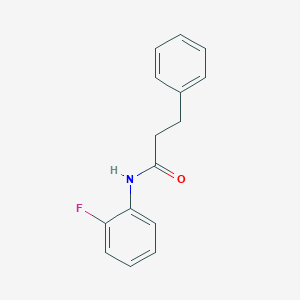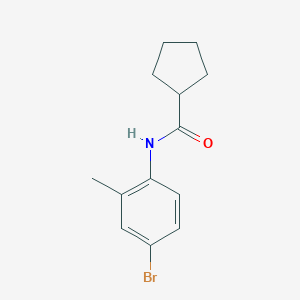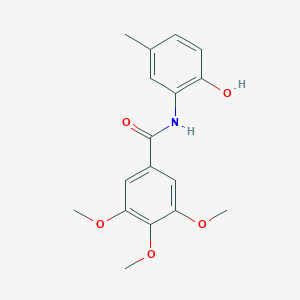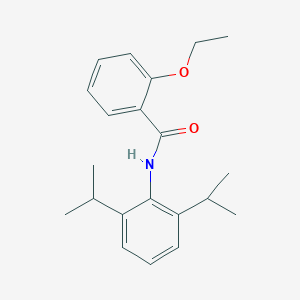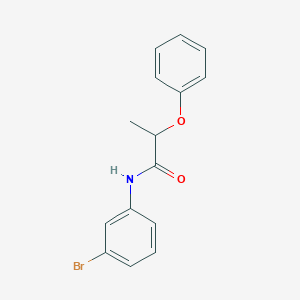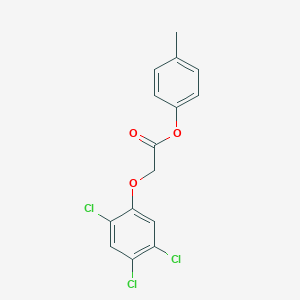
4-Methylphenyl (2,4,5-trichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl (2,4,5-trichlorophenoxy)acetate, also known as mecoprop, is a herbicide that is widely used in agriculture and horticulture. It is a member of the phenoxy herbicides family, which also includes 2,4-D and MCPA. Mecoprop is used to control broadleaf weeds in crops such as cereals, grassland, and lawns.
Mécanisme D'action
Mecoprop works by disrupting the growth and development of broadleaf weeds. The herbicide is absorbed by the leaves of the weeds and translocated to the growing points of the plant. Mecoprop inhibits the activity of the plant hormone auxin, which is responsible for cell elongation and division. The inhibition of auxin activity leads to abnormal growth and development of the plant, resulting in its death.
Biochemical and Physiological Effects:
Mecoprop has been shown to have biochemical and physiological effects on plants, animals, and humans. In plants, the herbicide inhibits the activity of the enzyme phenylalanine ammonia-lyase, which is involved in the synthesis of lignin. The inhibition of lignin synthesis leads to a reduction in the strength and rigidity of the plant cell wall, making the plant more susceptible to damage by environmental stressors.
In animals and humans, 4-Methylphenyl (2,4,5-trichlorophenoxy)acetate has been shown to have low toxicity and is rapidly metabolized and eliminated from the body. However, chronic exposure to the herbicide has been associated with adverse effects on the liver, kidney, and reproductive system.
Avantages Et Limitations Des Expériences En Laboratoire
Mecoprop has several advantages for use in lab experiments. The herbicide is relatively inexpensive and easy to obtain, making it accessible to researchers. Mecoprop is also highly effective at controlling broadleaf weeds, making it a useful tool for studying the effects of weed competition on crop growth and development.
However, there are also limitations to the use of 4-Methylphenyl (2,4,5-trichlorophenoxy)acetate in lab experiments. The herbicide can have non-target effects on other plants and animals, making it difficult to isolate the effects of 4-Methylphenyl (2,4,5-trichlorophenoxy)acetate on the target species. Additionally, the herbicide can have variable effects on different plant species, making it difficult to compare results across experiments.
Orientations Futures
There are several future directions for research on 4-Methylphenyl (2,4,5-trichlorophenoxy)acetate. One area of research is the development of new synthesis methods that are more environmentally friendly and sustainable. Another area of research is the investigation of the effects of 4-Methylphenyl (2,4,5-trichlorophenoxy)acetate on non-target species, including insects, birds, and mammals. Finally, there is a need for research on the development of new herbicides that are more effective and have fewer adverse effects on the environment and human health.
Méthodes De Synthèse
Mecoprop can be synthesized by reacting 2,4,5-trichlorophenoxyacetic acid with methylphenol in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized over the years to improve the yield and reduce the environmental impact of the process.
Applications De Recherche Scientifique
Mecoprop has been the subject of extensive scientific research due to its widespread use in agriculture and horticulture. The herbicide has been studied for its effects on the environment, human health, and plant physiology. The scientific research has focused on the mechanism of action of 4-Methylphenyl (2,4,5-trichlorophenoxy)acetate, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Propriétés
Formule moléculaire |
C15H11Cl3O3 |
|---|---|
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
(4-methylphenyl) 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C15H11Cl3O3/c1-9-2-4-10(5-3-9)21-15(19)8-20-14-7-12(17)11(16)6-13(14)18/h2-7H,8H2,1H3 |
Clé InChI |
KVHVCFPZUQLXQX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
SMILES canonique |
CC1=CC=C(C=C1)OC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



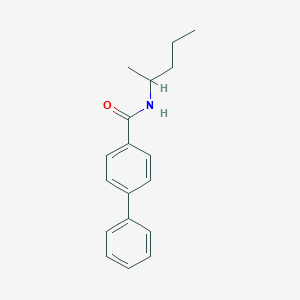

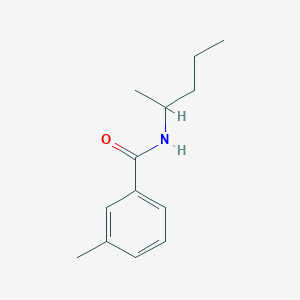
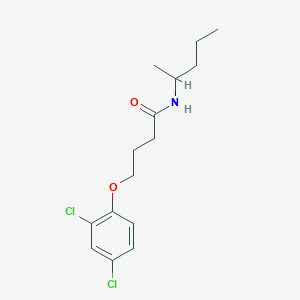
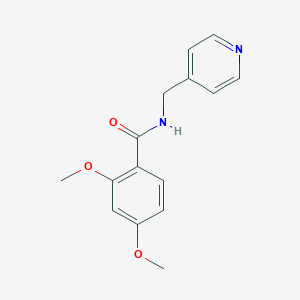

![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)
